molecular formula C8H10F3N3O2 B2658532 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate CAS No. 1197480-43-5

2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B2658532
CAS No.: 1197480-43-5
M. Wt: 237.182
InChI Key: RBZORSUHNCCVSO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ringThe trifluoromethyl group (-CF3) is known for imparting unique properties to organic molecules, such as increased metabolic stability and enhanced lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. One common method includes the use of carbamoyl chloride intermediates under controlled conditions to achieve the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate
  • 2,2,2-Trifluoroethyl N-(3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl)carbamate

Uniqueness

Compared to similar compounds, 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,5-dimethylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-5-3-6(14(2)13-5)12-7(15)16-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZORSUHNCCVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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